![molecular formula C16H18N2OS2 B5883440 N-(4-ethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5883440.png)
N-(4-ethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea, also known as EMPTU, is a chemical compound that has been widely used in scientific research for its various properties. It is a thiourea derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(4-ethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea is not fully understood, but studies have suggested that it may act by inhibiting various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, this compound has been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including cytotoxicity, antimicrobial activity, and antioxidant activity. Studies have shown that this compound exhibits cytotoxic activity against cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been shown to exhibit antimicrobial activity against various bacterial strains by disrupting bacterial cell membranes and inhibiting bacterial growth. This compound has also been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-ethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea has several advantages for lab experiments, including its stability, solubility, and low toxicity. This compound is stable under various conditions and can be easily dissolved in organic solvents. Additionally, this compound has low toxicity, which makes it safe for use in lab experiments. However, this compound also has some limitations, including its high cost and limited availability. This compound is a relatively expensive compound, which may limit its use in some research studies. Additionally, this compound is not widely available, which may limit its use in some labs.
Direcciones Futuras
There are several future directions for research on N-(4-ethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea, including its potential use as an anticancer agent, antimicrobial agent, and antioxidant agent. Further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent. Additionally, studies are needed to optimize the synthesis of this compound to increase its yield and purity. Further research is also needed to explore the potential of this compound in other fields, such as materials science and environmental science. Overall, this compound has great potential for use in various scientific research studies and has the potential to lead to the development of new drugs and therapies.
Métodos De Síntesis
N-(4-ethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea can be synthesized using various methods, including the reaction of 4-ethoxyaniline with 2-(methylthio)benzoyl isothiocyanate or the reaction of 4-ethoxyaniline with 2-(methylthio)benzoyl chloride followed by the reaction with ammonium thiocyanate. The synthesis of this compound has been optimized to increase the yield and purity of the compound.
Aplicaciones Científicas De Investigación
N-(4-ethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea has been used in various scientific research studies, including its potential as an anticancer agent, antimicrobial agent, and antioxidant agent. Studies have shown that this compound exhibits cytotoxic activity against cancer cells and has the potential to be used in cancer therapy. Additionally, this compound has been shown to exhibit antimicrobial activity against various bacterial strains and has the potential to be used in the development of new antibiotics. This compound has also been shown to exhibit antioxidant activity, which could be useful in the development of new drugs for the treatment of oxidative stress-related diseases.
Propiedades
IUPAC Name |
1-(4-ethoxyphenyl)-3-(2-methylsulfanylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS2/c1-3-19-13-10-8-12(9-11-13)17-16(20)18-14-6-4-5-7-15(14)21-2/h4-11H,3H2,1-2H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMGFBFMLUZKPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-methoxyphenyl)ethyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5883363.png)
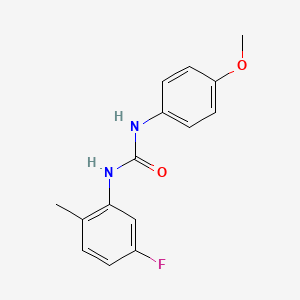
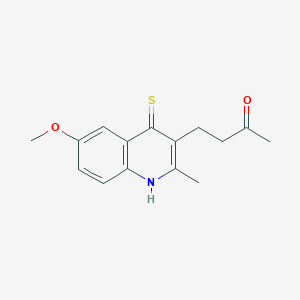
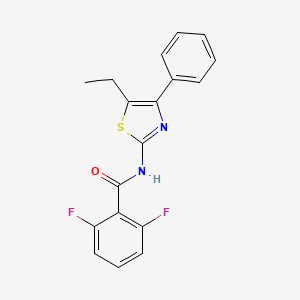

![N-isopropyl-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B5883398.png)
![N-[2-(acetylamino)phenyl]-2-ethylbutanamide](/img/structure/B5883401.png)
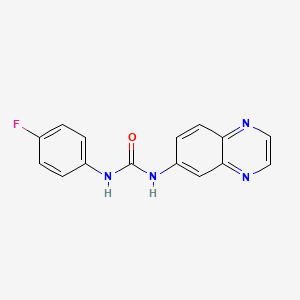
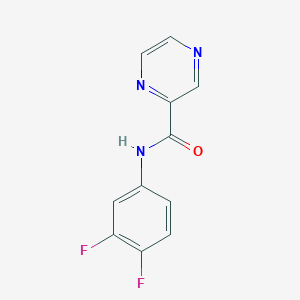
![N-(2-methoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5883416.png)
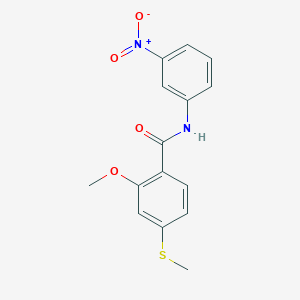
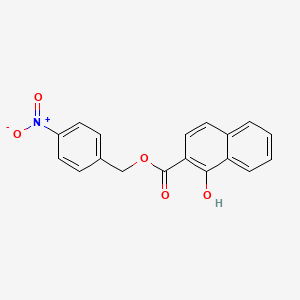
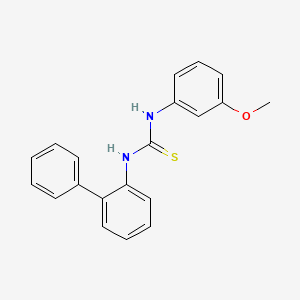
![3-(3-amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B5883460.png)